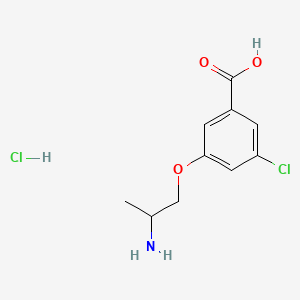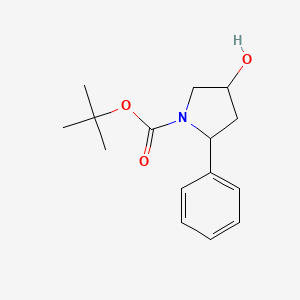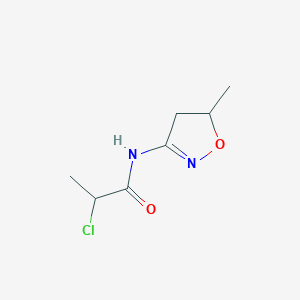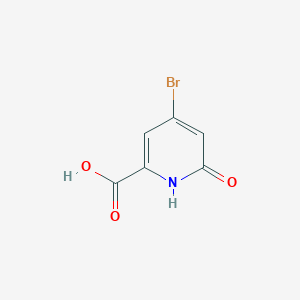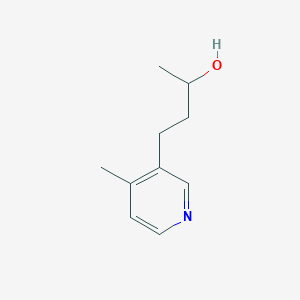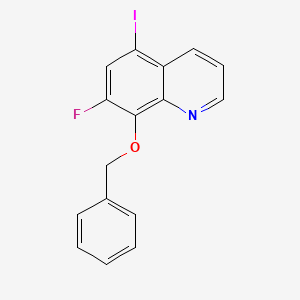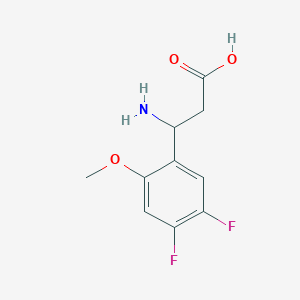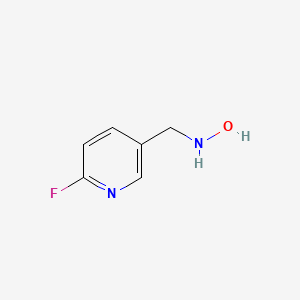
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine is a compound that features a fluorinated pyridine ring attached to a hydroxylamine group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom on the pyridine ring. Fluorinated compounds often exhibit enhanced stability and bioactivity, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of a brominated pyridine precursor with a fluorinating agent such as ammonium fluoride or a similar reagent . The reaction conditions often include the use of a base like triethylamine and a solvent such as dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s bioactivity makes it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it valuable in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxylamine group can also participate in redox reactions, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (6-Fluoropyridin-3-yl)methanamine
- 6-Fluoro-3-pyridinemethanol
- N-(6-[18F]Fluoropyridin-3-yl)glycine
Uniqueness
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine is unique due to the presence of both a fluorinated pyridine ring and a hydroxylamine group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .
Propiedades
Fórmula molecular |
C6H7FN2O |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
N-[(6-fluoropyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7FN2O/c7-6-2-1-5(3-8-6)4-9-10/h1-3,9-10H,4H2 |
Clave InChI |
KKESFJKOYNHJKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CNO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


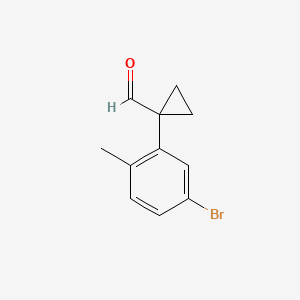
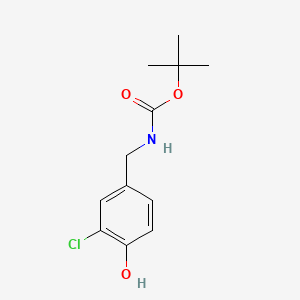
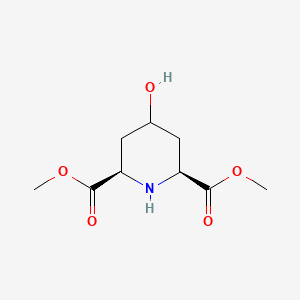
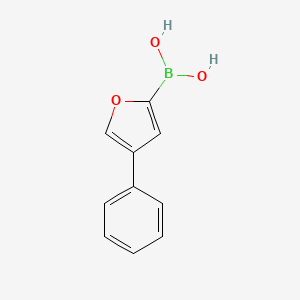
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
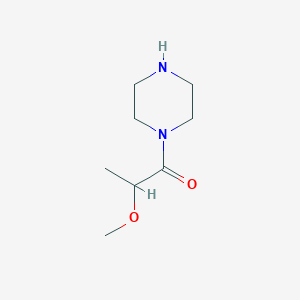
![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)
